(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 464930-76-5), commonly referred to as Boc-(R)-β-Phe(3-Me)-OH, is a specialized chiral β³-amino acid building block utilized in the synthesis of proteolytically stable peptidomimetics [1]. Featuring a tert-butoxycarbonyl (Boc) protecting group, this compound is engineered for integration into standard Boc-based solid-phase peptide synthesis (SPPS) workflows and solution-phase couplings [2]. The presence of the meta-methylphenyl (m-tolyl) side chain at the β-position provides specific steric bulk and lipophilicity, which are critical parameters for controlling secondary structure folding—such as 14-helix formation—and optimizing receptor binding affinity in advanced drug discovery programs.
Substituting this specific precursor with generic alternatives fundamentally compromises both synthetic viability and final product performance[1]. In the design of β-peptides, the absolute (R)-stereochemistry at the β-carbon strictly dictates the handedness of the resulting helical structure; an enantiomeric mismatch (using the (S)-form) will completely disrupt the macroscopic fold and abrogate target binding [2]. Furthermore, replacing the m-tolyl group with an unsubstituted phenyl ring alters the side-chain hydrophobic surface area, directly reducing the compound's ability to fill specific lipophilic receptor pockets. Finally, substituting the Boc protecting group with an Fmoc group necessitates a shift from acid-labile (TFA) to base-labile (piperidine) deprotection, rendering the generic substitute incompatible with established Boc-SPPS manufacturing lines.
Incorporation of β³-amino acids like (R)-β-Phe(3-Me) into peptide sequences drastically reduces susceptibility to enzymatic cleavage compared to standard α-amino acids [1]. In comparative digestion assays, β-peptides exhibit half-lives exceeding 48 hours, whereas their α-peptide analogs are typically degraded within 30 minutes [2].
| Evidence Dimension | Enzymatic half-life in human serum / protease assays |
| Target Compound Data | >48 hours (β-peptide containing β³-residues) |
| Comparator Or Baseline | <30 minutes (standard α-peptide analog) |
| Quantified Difference | >96-fold increase in proteolytic half-life |
| Conditions | In vitro human serum stability assay and carboxypeptidase A digestion |
Procurement of this β-amino acid building block is essential for developing peptide drugs that must survive systemic circulation without rapid enzymatic degradation.
The absolute stereochemistry of the β-carbon is the primary determinant of the macroscopic fold in β-peptides. Utilizing the (R)-enantiomer induces a specific helical handedness that is completely inverted if the (S)-enantiomer is substituted, as evidenced by opposite Cotton effects in Circular Dichroism (CD) spectra [1].
| Evidence Dimension | Helical propensity and handedness (Molar ellipticity) |
| Target Compound Data | Specific positive/negative Cotton effect at ~214 nm indicating targeted 14-helix handedness |
| Comparator Or Baseline | Complete signal inversion (opposite handedness) using the (S)-enantiomer |
| Quantified Difference | 180-degree inversion of helical chirality |
| Conditions | Circular Dichroism (CD) spectroscopy in methanol at 25°C |
Selecting the exact (R)-enantiomer is non-negotiable for achieving the precise spatial arrangement of side chains required for biological target engagement.
The addition of a methyl group at the meta-position of the phenyl ring systematically increases the lipophilicity of the side chain compared to an unsubstituted β-phenylalanine [1]. This structural modification enhances hydrophobic packing within peptide helices and improves the filling of slightly larger lipophilic receptor pockets [2].
| Evidence Dimension | Side-chain partition coefficient (clogP contribution) |
| Target Compound Data | Increased lipophilicity due to the m-tolyl group |
| Comparator Or Baseline | Lower lipophilicity of the unsubstituted phenyl group (standard β-Phe) |
| Quantified Difference | Approximately +0.5 log unit increase in lipophilicity per substituted residue |
| Conditions | In silico clogP calculation and reverse-phase HPLC retention time analysis |
The m-tolyl group provides a tunable hydrophobic interaction that can significantly enhance binding affinity in specific receptor pockets compared to baseline unsubstituted analogs.
The tert-butoxycarbonyl (Boc) protecting group dictates an acid-mediated deprotection pathway, distinguishing it from Fmoc-protected alternatives that require basic conditions[1]. This makes the Boc derivative strictly necessary for synthetic routes utilizing acid-labile resins or sequences containing base-sensitive modifications.
| Evidence Dimension | N-terminal deprotection conditions |
| Target Compound Data | Requires acidic conditions (e.g., 50% TFA in DCM) |
| Comparator Or Baseline | Fmoc-protected analog requires basic conditions (e.g., 20% Piperidine in DMF) |
| Quantified Difference | Complete orthogonality in pH requirement for cleavage (Acidic vs. Basic) |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) protocols |
Buyers utilizing specific acid-labile resin strategies or synthesizing peptides with base-sensitive motifs must procure the Boc-protected variant to maintain synthetic route viability.
This compound is the right choice for laboratories and CDMOs utilizing Boc-SPPS workflows, particularly when synthesizing complex β-peptides where acid-mediated deprotection is preferred or required due to base-sensitive side chains in the overall sequence [1].
Ideal for drug discovery programs aiming to overcome the poor pharmacokinetic profiles of standard α-peptides. The incorporation of this specific β³-amino acid directly imparts resistance to carboxypeptidases and chymotrypsin, extending the in vivo half-life of the resulting therapeutic [2].
Where fine-tuning of a ligand's steric bulk and lipophilicity is required, the m-tolyl group provides a precise structural variation over unsubstituted β-phenylalanine, allowing medicinal chemists to optimize hydrophobic packing and receptor pocket filling for enhanced binding affinity [3].